molecular formula C14H16F2O3 B1325265 8-(3,5-Difluorophenyl)-8-oxooctanoic acid CAS No. 898765-85-0

8-(3,5-Difluorophenyl)-8-oxooctanoic acid

Cat. No.: B1325265
CAS No.: 898765-85-0
M. Wt: 270.27 g/mol
InChI Key: SWLCKNFJWOPORP-UHFFFAOYSA-N
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Description

8-(3,5-Difluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,5-difluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, oxidation, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Difluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(3,5-Difluorophenyl)-8-oxooctanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 8-(3,5-Difluorophenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, influencing biochemical pathways. The oxo group may participate in hydrogen bonding and other interactions that affect the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenylacetic acid: Shares the difluorophenyl group but has a different carbon chain structure.

    3,5-Difluorophenylpropionic acid: Similar in structure but with a propionic acid chain instead of an octanoic acid chain.

Uniqueness

8-(3,5-Difluorophenyl)-8-oxooctanoic acid is unique due to its specific combination of the difluorophenyl group and the oxooctanoic acid chain

Properties

IUPAC Name

8-(3,5-difluorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c15-11-7-10(8-12(16)9-11)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLCKNFJWOPORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645310
Record name 8-(3,5-Difluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-85-0
Record name 3,5-Difluoro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3,5-Difluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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